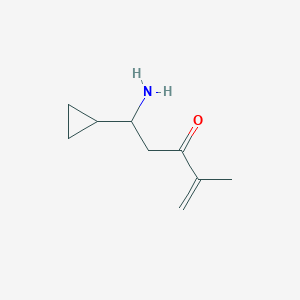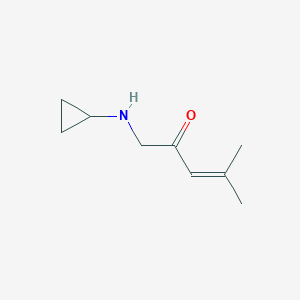![molecular formula C10H8N10 B13158683 [8,8'-Bi-9H-purine]-6,6'-diamine](/img/structure/B13158683.png)
[8,8'-Bi-9H-purine]-6,6'-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[8,8’-Bi-9H-purine]-6,6’-diamine is a compound belonging to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are significant in biochemistry as they are the building blocks of DNA and RNA. This particular compound is characterized by its unique structure, which includes two purine rings connected at the 8th position and amino groups at the 6th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8,8’-Bi-9H-purine]-6,6’-diamine typically involves the coupling of two purine derivatives. One common method starts with the preparation of 6-chloropurine, which is then subjected to a coupling reaction with another purine derivative under specific conditions. The reaction often requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of [8,8’-Bi-9H-purine]-6,6’-diamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[8,8’-Bi-9H-purine]-6,6’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other functional groups using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while substitution reactions can produce various substituted purine derivatives .
Applications De Recherche Scientifique
[8,8’-Bi-9H-purine]-6,6’-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for potential therapeutic uses, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of [8,8’-Bi-9H-purine]-6,6’-diamine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt cellular processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Guanine: Another purine base found in DNA and RNA.
Caffeine: A stimulant that is structurally similar to purines and acts on the central nervous system
Uniqueness
[8,8’-Bi-9H-purine]-6,6’-diamine is unique due to its bi-purine structure, which provides distinct chemical and biological properties compared to other purines. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H8N10 |
|---|---|
Poids moléculaire |
268.24 g/mol |
Nom IUPAC |
8-(6-amino-7H-purin-8-yl)-7H-purin-6-amine |
InChI |
InChI=1S/C10H8N10/c11-5-3-7(15-1-13-5)19-9(17-3)10-18-4-6(12)14-2-16-8(4)20-10/h1-2H,(H3,11,13,15,17,19)(H3,12,14,16,18,20) |
Clé InChI |
QMCFZDRXRZIPCB-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N=C(N2)C3=NC4=NC=NC(=C4N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

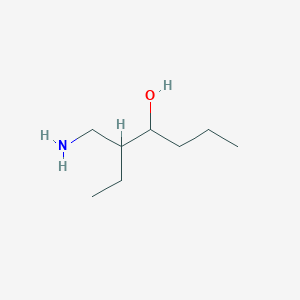

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
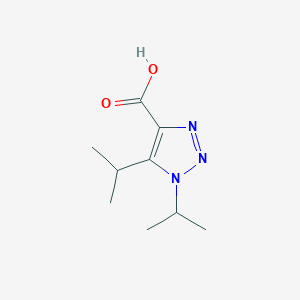
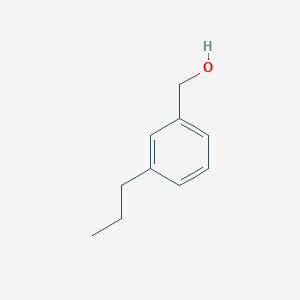
![3-[3-(Aminomethyl)oxolan-3-yl]oxolan-3-ol](/img/structure/B13158655.png)

